molecular formula C20H18ClNO B5214854 N-[3-(benzyloxy)benzyl]-2-chloroaniline

N-[3-(benzyloxy)benzyl]-2-chloroaniline

Cat. No. B5214854
M. Wt: 323.8 g/mol
InChI Key: HTOROZBLLMWVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(benzyloxy)benzyl]-2-chloroaniline, also known as BBA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBA belongs to the class of anilines and is synthesized by the reaction of 3-(benzyloxy)benzyl chloride with 2-chloroaniline.

Mechanism of Action

The mechanism of action of N-[3-(benzyloxy)benzyl]-2-chloroaniline is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes that are involved in cell proliferation and viral replication. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This compound has also been shown to inhibit the activity of reverse transcriptase, an enzyme that is involved in the replication of HIV.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. In addition, this compound has been shown to inhibit the activity of various enzymes that are involved in oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(benzyloxy)benzyl]-2-chloroaniline in lab experiments is that it has been shown to have low toxicity in vitro. This makes it a potentially safe compound to use in preclinical studies. However, one limitation of using this compound is that it has low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[3-(benzyloxy)benzyl]-2-chloroaniline. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer and viral infections. Another direction is to investigate the mechanism of action of this compound in more detail. This could lead to the development of more potent and selective inhibitors of the enzymes that are targeted by this compound. Furthermore, the development of more efficient synthesis methods for this compound could lead to the production of larger quantities of the compound, which could facilitate its use in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-[3-(benzyloxy)benzyl]-2-chloroaniline involves the reaction of 3-(benzyloxy)benzyl chloride with 2-chloroaniline in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran. After the reaction is complete, the product is purified by column chromatography or recrystallization. The yield of the product is typically around 50-60%.

Scientific Research Applications

N-[3-(benzyloxy)benzyl]-2-chloroaniline has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antibacterial properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV).

properties

IUPAC Name

2-chloro-N-[(3-phenylmethoxyphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO/c21-19-11-4-5-12-20(19)22-14-17-9-6-10-18(13-17)23-15-16-7-2-1-3-8-16/h1-13,22H,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOROZBLLMWVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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